molecular formula C25H21N5OS3 B11524412 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B11524412
M. Wt: 503.7 g/mol
InChI Key: QFBPRKUSYXAXRR-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that features a 1,2,4-triazole ring and a benzothiazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide involves multiple steps. Initially, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is S-alkylated using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection using formic acid (98%) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to form hydrogen bonds with biological targets, enhancing its binding affinity. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the benzothiazole moiety.

    Benzothiazole derivatives: Similar in structure but may have different substituents on the benzothiazole ring.

    Triazole-thiol derivatives: Compounds with similar triazole-thiol structures but different alkylation patterns.

Uniqueness

The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide lies in its combined triazole and benzothiazole rings, which confer a unique set of biological activities and chemical reactivity .

Properties

Molecular Formula

C25H21N5OS3

Molecular Weight

503.7 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C25H21N5OS3/c1-2-32-25-27-20-14-13-18(15-21(20)34-25)26-22(31)16-33-24-29-28-23(17-9-5-3-6-10-17)30(24)19-11-7-4-8-12-19/h3-15H,2,16H2,1H3,(H,26,31)

InChI Key

QFBPRKUSYXAXRR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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